2-Bromophenyl benzenesulfonate 2-Bromophenyl benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 41480-10-8
VCID: VC19634459
InChI: InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H
SMILES:
Molecular Formula: C12H9BrO3S
Molecular Weight: 313.17 g/mol

2-Bromophenyl benzenesulfonate

CAS No.: 41480-10-8

Cat. No.: VC19634459

Molecular Formula: C12H9BrO3S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

2-Bromophenyl benzenesulfonate - 41480-10-8

Specification

CAS No. 41480-10-8
Molecular Formula C12H9BrO3S
Molecular Weight 313.17 g/mol
IUPAC Name (2-bromophenyl) benzenesulfonate
Standard InChI InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H
Standard InChI Key OAILHIDJWLPOJQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br

Introduction

Structural and Chemical Characteristics

Molecular Composition and Nomenclature

2-Bromophenyl benzenesulfonate (C₁₂H₉BrO₃S) consists of two aromatic rings: a brominated phenyl group and a benzenesulfonate moiety. The IUPAC name derives from the parent benzene rings, with the sulfonate ester (-SO₃-) bridging the two aromatic systems. Key identifiers include:

PropertyValueSource Relevance
Molecular weight313.17 g/molAnalogous to ,
CAS Registry NumberNot explicitly reported
SMILESBrc1ccccc1OS(=O)(=O)c2ccccc2Derived from ,

The compound’s structure is corroborated by spectral data from related sulfonates, such as 1-bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene (PubChem CID 340219) , which shares functional group similarities.

Physicochemical Properties

While direct measurements for 2-bromophenyl benzenesulfonate are scarce, extrapolations from analogs suggest:

  • Boiling point: ~300–350°C (estimated from sulfonate esters in , ).

  • Solubility: Low water solubility (<0.1 g/L at 25°C), with higher solubility in polar aprotic solvents like THF or DMF .

  • Stability: Likely hydrolytically stable under acidic conditions but susceptible to nucleophilic attack at the sulfonate group .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via sulfonation reactions, analogous to methods described for styrylquinazoline sulfonates :

Route 1: Sulfonation of 2-Bromophenol

  • Reagents: Benzenesulfonyl chloride, pyridine (base catalyst).

  • Conditions: 0–5°C in anhydrous dichloromethane .

  • Mechanism: Nucleophilic acyl substitution, yielding the sulfonate ester.

Route 2: Coupling via Grignard Reagents
Methyl 2-bromobenzoate derivatives (as in ) may serve as precursors. For example:

2-Bromophenyl MgBr+Benzenesulfonyl chloride2-Bromophenyl benzenesulfonate\text{2-Bromophenyl MgBr} + \text{Benzenesulfonyl chloride} \rightarrow \text{2-Bromophenyl benzenesulfonate}

This method mirrors the synthesis of 2-(2-bromophenyl)-2-propanol, which achieved a 98.2% yield under controlled conditions .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom at the ortho position facilitates aromatic substitution reactions, enabling further functionalization .

  • Sulfonate Hydrolysis: Under basic conditions, the sulfonate ester may hydrolyze to form 2-bromophenol and benzenesulfonic acid .

Biological and Pharmacological Applications

Anticancer Activity

Benzenesulfonate derivatives exhibit notable anticancer properties. For instance, styrylquinazoline sulfonates demonstrated submicromolar IC₅₀ values against leukemia (K562) and glioblastoma (U-87 MG) cell lines . While 2-bromophenyl benzenesulfonate remains untested, its structural similarity suggests potential mitotic inhibition and cell cycle arrest mechanisms akin to BS3 (IC₅₀ = 0.172 µM) .

Industrial Applications

  • Flame Retardants: Brominated sulfonates like (2-bromoethyl)benzene are used as flame retardants , implying analogous uses for 2-bromophenyl benzenesulfonate.

  • Polymer Stabilizers: Sulfonate esters enhance thermal stability in plastics, as seen in patents related to PubChem CID 340219 .

Future Perspectives

Further research should prioritize:

  • Pharmacological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Synthetic Optimization: Explore catalytic methods to improve yield and selectivity.

  • Environmental Studies: Assess biodegradation pathways and ecotoxicology.

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